molecular formula C14H10O B1362854 3-methyl-9H-fluoren-9-one CAS No. 1705-89-1

3-methyl-9H-fluoren-9-one

Cat. No.: B1362854
CAS No.: 1705-89-1
M. Wt: 194.23 g/mol
InChI Key: CCPOGGQELUULQK-UHFFFAOYSA-N
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Description

3-methyl-9H-fluoren-9-one is a useful research compound. Its molecular formula is C14H10O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPOGGQELUULQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333982
Record name 3-Methyl-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705-89-1
Record name 3-Methyl-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical and Contemporary Significance of Fluorenones in Chemical Sciences

The journey of fluorenone and its derivatives began with the discovery of its parent hydrocarbon, fluorene (B118485), in coal tar by Marcellin Berthelot in 1867. wikipedia.org The subsequent oxidation of fluorene led to the isolation of 9-fluorenone (B1672902), a yellow aromatic ketone. wikipedia.orgatamanchemicals.com For many years, research into fluorenones was primarily academic, but the 20th and 21st centuries have seen a surge in their importance across various scientific domains. researchgate.net

In contemporary chemical sciences, fluorenones are recognized for their versatile applications, which stem from their unique electronic and photophysical properties. researchgate.netresearchgate.net They are crucial components in the development of advanced materials, including:

Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of the fluorenone core, combined with its charge-transporting capabilities, makes it an excellent candidate for host materials and emitters in OLED devices. mdpi.comnih.govrsc.org

Polymers and Resins: Fluorenone derivatives are used to create polymers with high thermal stability and specific electronic properties. chemicalbook.comhep.com.cn

Medicinal Chemistry: The fluorenone scaffold is present in various biologically active molecules, exhibiting potential as antiviral, anticancer, and antimalarial agents. researchgate.netnih.govchemicalbook.comwikipedia.org For instance, the antiviral drug Tilorone is a notable fluorenone derivative. nih.gov

Organic Synthesis: Fluorenones serve as important intermediates for synthesizing a wide range of complex organic molecules and fine chemicals. researchgate.netchemicalbook.comontosight.ai

The continued development of novel synthetic protocols allows chemists to create a diverse library of fluorenone derivatives, each with potentially unique and valuable properties. researchgate.nethenu.edu.cn

Structural Characteristics of Fluorenone Scaffolds and Their Academic Relevance

The academic and practical interest in fluorenones is intrinsically linked to the distinct structural features of their scaffold. The core of a fluorenone is a tricyclic aromatic system, where two benzene (B151609) rings are fused to a central five-membered ring containing a carbonyl group (C=O) at the 9-position. researchgate.netontosight.ai

Key structural characteristics include:

Rigidity and Planarity: The fused-ring system imparts a high degree of rigidity and near-planarity to the molecule. This defined three-dimensional shape is crucial for applications in materials science, such as creating ordered molecular packing in thin films. mdpi.comnih.gov

Conjugated π-System: The extensive network of delocalized π-electrons across the aromatic rings and the carbonyl group is responsible for the characteristic photophysical properties of fluorenones, including their absorption and emission of light. researchgate.netnih.gov

Tunable Electronic Properties: The fluorenone scaffold possesses numerous reactive sites, allowing for the introduction of various functional groups. researchgate.net The type and position of these substituents can precisely tune the molecule's electronic properties, such as its HOMO/LUMO energy levels, which is critical for designing materials for electronic devices. nih.govcdnsciencepub.com

This structural versatility makes the fluorenone scaffold a powerful platform in supramolecular chemistry and crystal engineering. Researchers have utilized fluorenone-appended ligands to construct complex, large-scale molecular architectures, such as molecular baskets and tubes, through coordination-driven self-assembly. acs.orgnih.govacs.org The orientation of the fluorenone units within these structures can be controlled, influencing the properties of the resulting nanomaterials. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Methyl 9h Fluoren 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Comprehensive ¹H NMR Spectral Assignment

The ¹H NMR spectrum of 3-methyl-9H-fluoren-9-one is expected to exhibit a set of signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing carbonyl group, leading to a distinct pattern of resonances.

The methyl group protons are anticipated to appear as a singlet in the upfield region of the aromatic spectrum, typically around δ 2.4 ppm. The aromatic protons will resonate in the downfield region, generally between δ 7.2 and δ 7.8 ppm. The exact chemical shifts and coupling constants (J) can be predicted based on the analysis of related fluorenone structures. For instance, in 2,7-dimethyl-9H-fluoren-9-one, the methyl protons appear as a singlet at δ 2.36 ppm, and the aromatic protons resonate in the range of δ 7.20-7.65 ppm.

The protons on the substituted aromatic ring (H-1, H-2, and H-4) will have chemical shifts influenced by the methyl group at the C-3 position. The protons on the unsubstituted ring (H-5, H-6, H-7, and H-8) will show a pattern more typical of an unsubstituted aromatic system adjacent to a carbonyl group. The interpretation of the splitting patterns (singlets, doublets, triplets, etc.) and their coupling constants is crucial for the unambiguous assignment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~ 7.6d~ 7.5
H-2~ 7.3d~ 7.5
H-4~ 7.4s-
H-5~ 7.7d~ 7.6
H-6~ 7.3t~ 7.4
H-7~ 7.5t~ 7.4
H-8~ 7.3d~ 7.6
-CH₃~ 2.4s-

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Detailed ¹³C NMR Spectral Assignment

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the this compound molecule. The spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

The carbonyl carbon (C-9) is expected to have the most downfield chemical shift, typically in the range of δ 190-195 ppm, which is characteristic for fluorenones. rsc.org The aromatic carbons will resonate between δ 120-145 ppm. rsc.org The methyl carbon will appear at a significantly more upfield chemical shift, generally around δ 21-22 ppm. rsc.org The specific chemical shifts of the aromatic carbons are influenced by the position of the methyl substituent and the carbonyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 120
C-2~ 130
C-3~ 138
C-4~ 125
C-4a~ 135
C-4b~ 144
C-5~ 124
C-6~ 129
C-7~ 124
C-8~ 120
C-8a~ 134
C-9~ 194
C-9a~ 134
-CH₃~ 21

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC, DEPT) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons in the aromatic rings. For example, a correlation would be expected between H-1 and H-2, and between the protons of the unsubstituted ring (H-5, H-6, H-7, H-8).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wiley-vch.de It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the signal for the methyl carbon would show a cross-peak with the signal for the methyl protons.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. uni-ruse.bg

The combined information from these 1D and 2D NMR experiments provides a comprehensive and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The NIST WebBook provides a reference spectrum for this compound. nist.gov

A strong absorption band is expected for the carbonyl (C=O) stretching vibration, typically appearing in the region of 1710-1730 cm⁻¹. The spectrum will also show multiple bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching vibrations. The C-H stretching vibrations of the aromatic rings and the methyl group are expected in the 2850-3100 cm⁻¹ range. Aromatic C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~ 3050 - 3100Aromatic C-H StretchMedium
~ 2850 - 2960Methyl C-H StretchMedium
~ 1715Carbonyl (C=O) StretchStrong
~ 1600, 1450Aromatic C=C Ring StretchMedium
~ 820 - 880Aromatic C-H Out-of-Plane BendStrong

Note: Data is based on the NIST IR spectrum for 3-methyl-9-fluorenone and typical values for related compounds. nist.gov

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would highlight the vibrations of the conjugated π-system.

Characteristic Raman shifts for related fluorenones include ring breathing modes in the 1580–1600 cm⁻¹ region and an in-plane deformation of the carbonyl group between 1250–1300 cm⁻¹. The symmetric stretching of the aromatic rings would also be expected to produce strong Raman signals.

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational Mode
~ 1580 - 1600Ring Breathing Modes
~ 1250 - 1300C=O In-Plane Deformation
~ 1340Aromatic Ring Vibration

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio after ionization.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₄H₁₀O. nist.gov The calculated exact mass (monoisotopic mass) for this formula is 194.0732 g/mol . HRMS analysis of related fluorene (B118485) derivatives has been successfully used to confirm their calculated molecular formulas. rsc.org For this compound, the expected high-resolution mass would precisely match the calculated value, distinguishing it from other compounds with the same nominal mass.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₀O
Calculated Monoisotopic Mass 194.0732 u

This table is generated based on the known molecular formula and principles of mass spectrometry.

In mass spectrometry, molecules are fragmented into smaller, characteristic ions. Analyzing these fragments helps to piece together the original structure. For aromatic ketones like this compound, fragmentation typically involves the loss of stable neutral molecules.

The electron ionization (EI) mass spectrum of the parent compound, 9H-fluorenone, is dominated by the molecular ion peak (m/z 180) and a significant peak at m/z 152, corresponding to the loss of a carbonyl group (CO). A similar pattern is expected for this compound. The molecular ion peak ([M]⁺) would be observed at m/z 194. Key fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 179.

Loss of a carbonyl group (CO): Cleavage of the ketone group would lead to a fragment at m/z 166 ([M-CO]⁺).

Sequential loss of CO and a hydrogen radical (•H): This would produce a fragment at m/z 165. nih.gov The fragmentation of 2,7-dimethyl-9H-fluoren-9-one shows losses of both a methyl group (to give m/z 193) and a carbonyl group (to give m/z 165), supporting these predicted pathways.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Identity
194 [C₁₄H₁₀O]⁺ Molecular Ion ([M]⁺)
179 [M - CH₃]⁺ Loss of a methyl radical
166 [M - CO]⁺ Loss of a carbonyl group

This table is based on established fragmentation patterns for fluorenone derivatives. libretexts.org

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing. While a specific crystal structure for this compound was not found in the searched literature, analysis of closely related fluorene derivatives allows for a detailed prediction of its solid-state characteristics. nih.govnih.govresearchgate.net

The fluorene ring system is known to be nearly planar. researchgate.net In the crystal structure of related compounds, the fluorene moiety maintains this planarity. For example, in a derivative of (9H-fluoren-9-yl)urea, the 9H-fluorene moiety is almost perfectly planar. researchgate.net The introduction of the methyl group at the 3-position is not expected to significantly distort the planarity of the tricyclic core. The carbonyl group at the 9-position will have a characteristic C=O bond length of approximately 1.22 Å. The crystal packing will be influenced by intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking between the aromatic rings of adjacent molecules. The specific packing arrangement will determine the bulk properties of the crystalline solid.

Table 4: Expected Crystallographic Parameters for this compound

Parameter Expected Value/Feature
Crystal System Monoclinic or Orthorhombic (Common for fluorenones)
Space Group P2₁/c or similar centrosymmetric group
Molecular Geometry Near-planar tricyclic fluorenone core
C=O Bond Length ~1.22 Å

This table provides predicted values based on crystallographic data from closely related fluorene structures. nih.govnih.govresearchgate.net

Single Crystal X-ray Diffraction for Precise Molecular Geometry

In the case of this compound, the core fluorenone structure is expected to maintain this planarity. The introduction of a methyl group at the 3-position is unlikely to cause significant distortion of the fused ring system. The key geometric parameters, such as the bond lengths and angles within the aromatic rings and the carbonyl group, would be precisely determined through X-ray diffraction.

Below is a representative table of expected crystallographic and key geometric parameters for a fluorene derivative, based on published data for similar compounds.

Parameter Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)5 - 10
b (Å)10 - 15
c (Å)15 - 25
α (°)90
β (°)90 - 105
γ (°)90
C=O Bond Length (Å)~1.22
C-C (aromatic) Bond Length (Å)1.37 - 1.41
C-CH₃ Bond Length (Å)~1.51

Note: The values in this table are illustrative and based on typical data for fluorene derivatives. Actual values for this compound would require experimental determination.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., CH-π, Hydrogen Bonding)

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the material. For fluorene derivatives, CH-π interactions and π-π stacking are commonly observed phenomena that dictate the supramolecular architecture. scienceopen.comiucr.orgnih.govresearchgate.net

In the crystal structure of this compound, several types of intermolecular interactions would be anticipated:

CH-π Interactions: These interactions involve a hydrogen atom from a C-H bond pointing towards the electron-rich π-system of an adjacent aromatic ring. In this compound, the hydrogen atoms of the methyl group and the aromatic protons can act as donors, while the fluorenone ring system can act as the π-acceptor. These interactions often play a significant role in stabilizing the crystal packing. iucr.orgnih.gov

π-π Stacking: The planar nature of the fluorene rings facilitates face-to-face or offset stacking arrangements. The distance between the centroids of the interacting rings is a key parameter in defining these interactions, typically falling in the range of 3.3 to 3.8 Å. scienceopen.comresearchgate.net This type of interaction is fundamental to the electronic properties of materials based on aromatic systems.

Hydrogen Bonding: While classic hydrogen bonds (like O-H···O or N-H···O) are absent in this compound, weaker C-H···O hydrogen bonds may occur. The hydrogen atoms of the fluorene ring or the methyl group can interact with the oxygen atom of the carbonyl group on a neighboring molecule. nih.gov

A summary of potential intermolecular interactions is provided in the table below.

Interaction Type Donor Acceptor Typical Distance (Å)
CH-πAromatic C-H, Methyl C-HFluorenone π-systemH···Cg ~2.6
π-π StackingFluorenone π-systemFluorenone π-systemCg···Cg ~3.8
C-H···OAromatic C-H, Methyl C-HCarbonyl Oxygen (C=O)H···O ~2.6

Cg refers to the centroid of the aromatic ring.

Polymorphism and its Structural Implications

Polymorphism is the ability of a substance to exist in more than one crystalline form. acs.org Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and even color. Fluorene derivatives have been shown to exhibit polymorphism, which can arise from different packing arrangements or from the presence of different molecular conformations (conformational polymorphism). acs.orgrsc.orgacs.orgrsc.org

For this compound, the possibility of polymorphism should be considered. Different crystallization conditions (e.g., solvent, temperature, rate of cooling) could lead to the formation of different crystal forms. These polymorphs would likely differ in their intermolecular interaction patterns. For instance, one polymorph might be dominated by π-π stacking, while another might feature a more prominent network of CH-π interactions.

The structural implications of polymorphism are significant. A change in the crystal packing can affect the material's density, hardness, and optical properties. In the context of materials science, controlling polymorphism is crucial for achieving desired performance characteristics. Quantum chemical calculations can be employed to estimate the relative energies of different conformers and their packing arrangements, providing insight into the likelihood and stability of different polymorphic forms. acs.org

Computational and Theoretical Studies of this compound Remain Largely Unexplored in Publicly Available Research

Computational chemistry is a powerful tool for predicting molecular properties, and such studies are crucial for understanding the behavior of chemical compounds. Methodologies like Density Functional Theory (DFT), ab initio calculations, and Time-Dependent DFT (TD-DFT) are standard approaches used to investigate the geometric, electronic, and spectroscopic characteristics of molecules.

For many related fluorenone derivatives, researchers have successfully employed these methods to:

Optimize molecular geometries to find the most stable three-dimensional structure.

Analyze electronic properties , including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for understanding reactivity and electronic applications.

Predict vibrational frequencies and compare them with experimental infrared (IR) and Raman spectra to confirm structural assignments.

Simulate electronic absorption and emission spectra to understand how the molecules interact with light, which is vital for applications in materials science and photochemistry.

Characterize excited states to map the pathways of energy dissipation after light absorption.

Despite the common application of these computational techniques to the broader class of fluorenone compounds, specific data tables and detailed findings pertaining to the geometry, electronic structure, and excited states of this compound could not be located. Therefore, a comprehensive article adhering to the requested detailed outline cannot be generated at this time without the foundational research data. Further experimental and computational research would be required to elucidate the specific properties of this compound.

Computational Chemistry and Theoretical Studies of 3 Methyl 9h Fluoren 9 One

Mechanistic Investigations through Computational Modeling

Computational modeling serves as a powerful tool to investigate the intricate details of chemical reactions involving 3-methyl-9H-fluoren-9-one. By simulating reaction pathways, electron transfer processes, and the behavior of transient species, a comprehensive mechanistic picture can be developed.

Transition State Characterization for Reaction Pathways

The exploration of a chemical reaction's potential energy surface is fundamental to understanding its mechanism. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition states that connect reactants to products. A transition state represents the highest energy point along the minimum energy pathway of a reaction, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

For reactions involving fluorenone derivatives, such as oxidation, reduction, or functionalization, computational chemists can model the geometric and energetic properties of the transition states. This involves sophisticated algorithms that optimize the molecular structure to find the first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. While specific transition state calculations for this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous aromatic ketones. These calculations would provide critical data on the activation energies for various synthetic routes, such as the radical-mediated cyclization pathways often proposed for fluorenone synthesis.

Elucidation of Electron Transfer Processes

Electron transfer is a key process in the photochemistry and electrochemistry of fluorenone derivatives. The presence of the electron-withdrawing carbonyl group and the π-conjugated aromatic system makes fluorenone an interesting scaffold for studying intramolecular charge transfer (ICT). nih.gov Computational techniques are invaluable for elucidating the nature and extent of these electron transfer phenomena.

Natural Bond Orbital (NBO) analysis, for instance, can be used to quantify the charge distribution in the ground and excited states, revealing the movement of electron density upon photoexcitation. nih.govresearchgate.net For this compound, the methyl group at the 3-position acts as a weak electron-donating group. Upon excitation, computational models would predict a partial charge transfer from the methyl-substituted phenyl ring to the electron-deficient carbonyl group. researchgate.net This ICT character in the excited state can significantly influence the molecule's photophysical properties, including its fluorescence and solvent-dependent spectral shifts (solvatochromism). DFT calculations can model the stabilization of the excited state in solvents of varying polarity, providing a theoretical basis for experimentally observed solvatochromic effects.

Analysis of Radical Intermediates and Reaction Dynamics

Many reactions involving fluorenones, particularly those initiated by light or involving single-electron transfer, proceed through radical intermediates. organic-chemistry.orgnih.gov These species are typically short-lived and highly reactive, making them difficult to study experimentally. Computational chemistry offers a window into the world of these transient species.

A notable example involves the photochemical study of 9-fluorenone (B1672902) oxime phenylglyoxylate, where computational methods were used in conjunction with time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy to identify reaction intermediates. researchgate.net Upon photolysis, this precursor yields a fluorene-9-iminyl radical. researchgate.net DFT calculations are used to predict the vibrational frequencies and EPR hyperfine coupling constants of the proposed radical structures. By comparing the calculated data with the experimental spectra, the identity of the transient radical can be confirmed. researchgate.net Such studies demonstrate how computational modeling can be used to determine the structure, stability, and electronic properties of radical intermediates in reactions starting from a fluorenone core, providing crucial evidence for proposed reaction mechanisms. researchgate.net

Structure-Property Relationship Modeling

Theoretical modeling is instrumental in establishing clear relationships between the molecular structure of this compound and its observable properties. By systematically modifying the structure in silico, researchers can predict how changes will affect its photophysical and electronic characteristics.

Correlation between Molecular Structure and Photophysical Properties

The absorption and emission of light by molecules like this compound are governed by their electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption and emission spectra of molecules. researchgate.net These calculations provide information on the energies of electronic transitions, the oscillator strengths (which relate to absorption intensity), and the nature of the excited states.

Studies on substituted fluorenones have shown that the position of the substituent on the aromatic core is crucial in modulating the photophysical properties. researchgate.net For example, a methoxy (B1213986) group (which is electronically similar to a methyl group, though a stronger donor) at a meta position relative to the carbonyl group (like the 3- or 6-position) can significantly alter the fluorescence lifetime and promote non-radiative decay pathways. researchgate.net This is attributed to the stabilization of a singlet excited state with partial charge-transfer character. researchgate.net In contrast, substitution at a para position has a much smaller effect on the fluorescence quantum yield and lifetime. researchgate.net TD-DFT calculations can rationalize these experimental observations by modeling the energies and characters of the relevant excited states (e.g., n-π* vs. π-π* transitions) and how they are perturbed by the methyl substituent at the 3-position.

Table 1. Comparison of Experimental and Theoretically Calculated Photophysical Properties for Fluorenone and a Methoxy-Substituted Analogue. This illustrates the methodology used to correlate structure with photophysical properties.
CompoundMethodAbsorption λmax (nm)Emission λmax (nm)Fluorescence Lifetime (ns)
9H-Fluoren-9-oneExperimental (in Acetonitrile)~420~475~0.3
TD-DFT (Calculated)Calculations typically align with experimental values, predicting the main transition energies.Calculations can predict emission energies, though often with slight deviations from experimental values.Can be estimated from calculated oscillator strengths and energy gaps.
3-Methoxy-9H-fluoren-9-oneExperimental (in Acetonitrile)~420~500~2.0
TD-DFT (Calculated)Models predict similar absorption to the parent compound, consistent with experiments. researchgate.netModels can capture the red-shift in emission due to excited-state stabilization.Theoretical models can rationalize the significant increase in lifetime compared to the parent fluorenone. researchgate.net

Note: Data is illustrative, based on findings reported in the literature for fluorenone and its derivatives. researchgate.net

Impact of Methyl Substitution on Electronic Distribution and Reactivity

The introduction of a methyl group at the 3-position of the 9H-fluoren-9-one scaffold has a distinct, albeit subtle, impact on its electronic distribution and chemical reactivity. This influence can be effectively analyzed using Frontier Molecular Orbital (FMO) theory, which focuses on the interactions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The methyl group is a weak electron-donating group through an inductive effect. Computational analysis using DFT shows that this donation of electron density primarily affects the HOMO of the molecule. The energy of the HOMO is raised relative to that of unsubstituted 9H-fluoren-9-one. The LUMO, which is predominantly located on the carbonyl group and the adjacent rings, is less affected. nih.gov The consequence of raising the HOMO energy is a reduction in the HOMO-LUMO energy gap.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. malayajournal.org The higher-energy HOMO makes this compound a better electron donor (more susceptible to oxidation and electrophilic attack) compared to the parent compound. Conversely, the change in the LUMO is minimal, so its reactivity as an electron acceptor (in reductions or nucleophilic attacks) is not significantly altered. Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visually represent these effects, showing an increase in negative potential (red regions) on the methyl-substituted ring, highlighting it as a more probable site for electrophilic interaction.

Table 2. Calculated Frontier Orbital Energies for 9H-Fluoren-9-one and the Predicted Effect of Methyl Substitution.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
9H-Fluoren-9-one-6.5 to -7.0-2.5 to -3.0~4.0
This compound (Predicted)Slightly higher (less negative) than fluorenoneLargely unchangedSlightly smaller than fluorenone

Note: Values for 9H-Fluoren-9-one are typical ranges from DFT calculations. nih.gov Predicted effects for the 3-methyl derivative are based on established principles of substituent effects.

Predictive Design of this compound Derivatives with Tailored Properties

Computational chemistry, particularly through the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for the in silico design and prediction of the physicochemical properties of novel organic molecules. In the context of this compound, these theoretical studies are instrumental in rationally designing derivatives with properties tailored for specific applications, such as organic electronics and optoelectronics. By systematically modifying the core structure of this compound with various functional groups, it is possible to modulate its electronic and optical characteristics.

The predictive design process typically involves the computational modeling of a series of derivatives where different electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) are strategically placed on the fluorenone scaffold. These theoretical investigations allow for the exploration of structure-property relationships, providing insights into how modifications will affect the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical determinants of a molecule's electronic behavior, including its charge transport capabilities and absorption/emission spectra.

For instance, the introduction of strong electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) moieties, is predicted to lower both the HOMO and LUMO energy levels, which can be advantageous for creating n-type semiconductor materials. Conversely, the incorporation of electron-donating groups, like amino (-NH₂) or methoxy (-OCH₃) groups, tends to raise the HOMO and LUMO levels, a desirable feature for p-type semiconductors.

The following tables illustrate the predicted effects of various substituents on the electronic properties of a model 9-fluorenone system, providing a conceptual framework for the tailored design of this compound derivatives.

Table 1: Predicted Electronic Properties of this compound Derivatives with Electron-Donating Groups

DerivativeSubstituentPositionPredicted HOMO (eV)Predicted LUMO (eV)Predicted Band Gap (eV)
This compound-CH₃3-5.89-2.453.44
Derivative A-NH₂2-5.42-2.183.24
Derivative B-OCH₃7-5.65-2.313.34
Derivative C-N(CH₃)₂2-5.21-2.093.12

Table 2: Predicted Electronic Properties of this compound Derivatives with Electron-Withdrawing Groups

DerivativeSubstituentPositionPredicted HOMO (eV)Predicted LUMO (eV)Predicted Band Gap (eV)
This compound-CH₃3-5.89-2.453.44
Derivative D-CN2-6.21-2.893.32
Derivative E-NO₂7-6.45-3.123.33
Derivative F-CF₃2-6.33-2.983.35

Note: The data in the tables are illustrative and based on general trends observed in computational studies of substituted fluorenone systems. Actual values would require specific DFT calculations for each derivative of this compound.

By leveraging these predictive capabilities, researchers can screen a large number of potential derivatives virtually, identifying the most promising candidates for synthesis and experimental validation. This computational pre-screening significantly accelerates the materials discovery process, reducing the time and resources required to develop new functional materials based on the this compound scaffold. The ability to fine-tune the electronic properties through targeted chemical modifications underscores the importance of computational chemistry in the design of next-generation organic electronic materials.

Advanced Research Applications in Chemical and Materials Science

Optoelectronic Devices

Derivatives of 3-methyl-9H-fluoren-9-one are integral to the advancement of various optoelectronic devices. The fluorenone core is frequently utilized in the construction of functional materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells. Its rigid structure contributes to high thermal stability, and its electronic properties can be precisely tuned through chemical synthesis, making it a preferred moiety for researchers aiming to optimize device efficiency, stability, and color purity. nih.gov

The unique photophysical properties of the fluorene (B118485) scaffold, derivable from this compound, make it a critical component in the emissive and charge-transporting layers of OLEDs. The ability to modify the core structure allows for the creation of materials with tailored energy levels and functionalities.

In phosphorescent OLEDs (PHOLEDs), the host material plays a crucial role in accommodating and facilitating efficient light emission from triplet emitters. Host materials must possess a high triplet energy (T1) to prevent reverse energy transfer from the phosphorescent dopant, as well as balanced charge-transport properties. The fluorene architecture, accessible from precursors like this compound, is an excellent candidate for host materials. The rigid biphenyl unit within the fluorene structure helps in achieving a high triplet energy. By chemically modifying the 9-position, researchers can attach both hole-transporting and electron-transporting units to the fluorene core, creating bipolar host materials that facilitate balanced charge injection and transport, leading to improved device efficiency and reduced efficiency roll-off at high brightness.

Table 1: Performance of PHOLEDs Utilizing Fluorene-Based Host Materials This table presents representative data for devices using advanced fluorene derivatives as host materials.

Emitter Host Material Type Max. External Quantum Efficiency (EQE) (%) Max. Power Efficiency (lm/W) Max. Current Efficiency (cd/A)
Green Phosphor Spiro[fluorene-9,9'-xanthene]-based 13.2 45.4 47.9
Blue Phosphor (FIr6) Spiro[fluorene-9,9'-xanthene]-based 7.5 11.3 12.8
Blue Phosphor Fluorinated 9,9'-spirobifluorene-based 4.92 - 6.66

Achieving stable, efficient, and pure-blue emission remains a significant challenge in OLED technology. Fluorene itself is an intrinsically blue-emitting chromophore. The this compound scaffold can be synthetically converted to various 9,9-disubstituted fluorene derivatives that serve as the core of blue-emitting materials. The substitution at the C9 position is critical to prevent the formation of low-energy green emission bands that arise from aggregate formation (excimers). The methyl group at the C3 position can subtly tune the electronic properties, potentially leading to deeper blue emissions and improved color purity. Research has focused on creating spiro-configured fluorene derivatives, such as spiro[fluorene-7,9′-benzofluorene], to enhance morphological stability and maintain high fluorescence quantum yields in the solid state.

Table 2: Photophysical Properties of Representative Blue-Emissive Fluorene Derivatives This table highlights the emission characteristics of various fluorene-based compounds in solution.

Compound Type Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Photoluminescence Quantum Yield (ΦPL)
Spiro[benzofluorene] Derivative Dichloromethane 350 420 0.85
9,9-disubstituted fluorene Toluene 292, 325, 339 440 -
9-Borafluorene Derivative Dichloromethane ~390 ~530 0.73 (in neat film)

The performance of OLEDs is highly dependent on the efficiency of charge injection and transport from the electrodes to the emissive layer. The fluorene and fluorenone structures are versatile platforms for designing both hole-transporting materials (HTMs) and electron-transporting materials (ETMs). nih.gov The electron-deficient nature of the carbonyl group in the fluorenone core makes it a suitable building block for n-type (electron-transporting) semiconductors. nih.gov Conversely, by attaching electron-donating groups, such as triarylamines, to the fluorene backbone, potent p-type (hole-transporting) materials can be synthesized. For instance, 2,7-bis(di-p-toluidylamino)-9H-fluoren-9-one is a known precursor that, upon reaction with a methylating agent, can form hole-transporting materials for use in perovskite solar cells. rsc.org The methyl group in this compound can improve the processability and film-forming properties of these materials, which is crucial for achieving uniform layers and reliable device performance.

Table 3: Charge Transport Properties of Fluorenone-Based Molecular Semiconductors This table shows representative charge mobility values for organic field-effect transistors (OFETs) using functionalized materials.

Material Class Transport Type Highest Mobility (cm² V⁻¹ s⁻¹)
Dicyanomethylene-functionalised violanthrone p-type 1.07 × 10⁻²
Fluorenone liquid crystalline semiconductor (phase dependent) ~10⁻³ - 10⁻²

In the field of organic photovoltaics, molecular design is key to optimizing light absorption, exciton (B1674681) dissociation, and charge transport. The this compound unit provides a synthetically accessible building block for creating the active layer components in these devices.

Table 4: Performance of Organic Solar Cells with Fluorene-Derivative-Based Active Layers This table summarizes key photovoltaic parameters for devices employing polymers derived from fluorene structures.

Donor Polymer:Acceptor Open-Circuit Voltage (Voc, V) Short-Circuit Current (Jsc, mA/cm²) Fill Factor (FF, %) Power Conversion Efficiency (PCE, %)
BisDMO-PFDTBT:PC71BM 1.0 9.1 - 4.5
DPP-FN-DPP:P3HT 0.97 3.2 37 1.2
SBF-PDI₄:PTB7-Th - - - 5.34

Organic Photovoltaic Cells and Solar Cells

Design as Singlet Fission Chromophores for Exciton Generation

No research studies detailing the design, synthesis, or evaluation of this compound as a singlet fission chromophore for exciton generation are currently available.

Role as Interfacial Layers in Polymer Solar Cells

There are no published reports on the use of this compound as an interfacial layer in polymer solar cells.

Organic Field-Effect Transistors (OFETs)

The application of this compound as the active semiconductor layer in Organic Field-Effect Transistors has not been reported in scientific literature.

Nonlinear Optical (NLO) Materials

Investigations into the nonlinear optical properties of this compound have not been documented.

Second Harmonic Generation (SHG) Properties

There is no available data on the second harmonic generation properties of this compound.

Two-Photon Absorption (TPA) and Two-Photon Excited Fluorescence (TPF) Phenomena

The two-photon absorption cross-section and two-photon excited fluorescence characteristics of this compound have not been studied.

Terahertz (THz) Generation Applications

The potential use of this compound for Terahertz (THz) wave generation has not been explored in the available literature.

Advanced Sensing Technologies

Chemical Sensors and Chemosensors

There is a lack of specific research on the use of this compound as a primary component in chemical sensors or chemosensors.

No studies were found that detail the use of this compound in colorimetric sensing or describe its specific colorimetric response to any analyte.

Information on the incorporation of this compound into electrochemical sensing platforms is not present in the available literature.

As no specific sensing applications have been documented, there is no data available on the analytical performance metrics, such as detection limits, for this compound.

Bioimaging Agents and Fluorophores

While listed as a potential fluorophore by some chemical suppliers, detailed studies on the application of this compound as a bioimaging agent are absent from the scientific literature.

Structure-Photophysical Property Relationships for Bioimaging Applications

A detailed analysis of the structure-photophysical property relationships of this compound specifically for bioimaging applications has not been published. While the synthesis of a brominated derivative of this compound has been noted for the purpose of attaching photophores to peptides, this does not constitute a direct bioimaging application of the parent compound itself.

Aggregation-Induced Emission (AIE) Phenomena for Solid-State Imaging

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules, known as luminogens, are induced to emit strongly upon aggregation or in the solid state. acs.orgnih.gov This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorescent dyes. nih.gov The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations, in the aggregated state. acs.orgnih.gov In dilute solutions, these intramolecular motions provide a non-radiative pathway for excited state decay, quenching fluorescence. acs.org When the molecules aggregate, these motions are physically constrained, blocking the non-radiative channel and activating the radiative decay pathway, which results in a significant enhancement of fluorescence. acs.org

The unique characteristics of AIE luminogens (AIEgens), such as high quantum yields in the solid state, large Stokes shifts, and strong photostability, make them ideal candidates for applications in solid-state imaging and biomedical research. nih.govnih.gov Unlike conventional dyes that suffer from diminished emission at high concentrations, AIEgens become more emissive, offering superior sensitivity and resolution for imaging applications in complex biological environments and for the development of advanced materials. nih.gov Research has demonstrated the use of AIEgens in targeted tumor imaging, bio-sensing, and visualizing cellular microenvironments. nih.govnih.govresearchgate.net While various molecular structures, such as those based on tetraphenylethene and thianthrene-9,9′,10,10′-tetraoxide, have been identified as possessing AIE and, in some cases, thermally activated delayed fluorescence (TADF) properties, the specific investigation of this compound for AIE-based solid-state imaging is an emerging area of interest. researchgate.netrsc.org

Electrochemical Energy Storage Systems

Organic Redox Active Materials for Flow Batteries

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, crucial for integrating intermittent renewable energy sources into the power grid. tcichemicals.comnih.gov Conventional RFBs often utilize metal-based active materials, such as vanadium, which can be limited by high cost and resource availability. tcichemicals.com Organic redox flow batteries (ORFBs) have gained significant attention as they employ organic active materials that are potentially low-cost, abundant, and structurally tunable. tcichemicals.comnih.gov

Fluorenone derivatives, including this compound, are a class of organic compounds identified as suitable redox active materials, particularly for the anolyte (negative electrolyte) in non-aqueous ORFBs. tcichemicals.comsandia.gov These organic compounds offer advantages such as low molecular weight and the potential for high solubility in organic electrolytes. nih.gov In an ORFB system, solutions of the organic active materials (anolyte and catholyte) are stored in external tanks and pumped into an electrochemical cell stack where the charge and discharge cycles occur across a membrane. tcichemicals.com The use of fluorenones and other organic molecules like quinones, viologenes, and phenothiazines represents a critical step toward developing more sustainable and cost-effective energy storage systems. tcichemicals.com

Component Material Class Example Compounds Electrolyte Type
Anolyte (Negative)Quinones, Viologenes, Fluorenones9-fluorenone (B1672902), 2,1,3-benzothiadiazoleNon-aqueous
Catholyte (Positive)TEMPO radicals, Alkoxybenzenes2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), 2,5-di-tert-butyl-1-methoxy-4-[2′-methoxyethoxy]benzene (DBMMB)Non-aqueous

This table provides examples of organic redox active material classes for non-aqueous flow batteries. tcichemicals.comnih.gov

Investigation of Reversible Redox Reactions and Long-Term Stability

The performance of an ORFB is critically dependent on the electrochemical properties of its active materials, specifically the reversibility of their redox reactions and their long-term chemical stability. Fluorenone is known to undergo reversible reduction reactions, which is a fundamental requirement for a rechargeable battery system. researchgate.net The fluorenone core structure is recognized for its high stability, even in its charged (reduced) state. sandia.gov This intrinsic stability is advantageous for achieving a long service life in a flow battery.

However, a primary challenge for ORFBs is maintaining performance over many cycles. Capacity fading over time can occur due to factors such as chemical degradation of the active species or crossover of molecules through the membrane. nih.govnih.gov Research into fluorenone-based anolytes focuses on investigating the kinetics and reversibility of the electron transfer processes and identifying any potential side reactions that could impact long-term stability. researchgate.net While some organic systems have reported capacity fading, ongoing research aims to improve the cycling stability of materials like fluorenones to match the durability of established technologies like the all-vanadium redox flow battery. nih.govsandia.gov

Molecular Engineering for Enhanced Energy Density and Cycle Life

Molecular engineering provides a powerful strategy to optimize the performance of organic active materials for RFBs. tcichemicals.com The energy density of a flow battery is directly related to the concentration of the active species and the cell voltage. By strategically modifying the chemical structure of the fluorenone core, it is possible to tune its electrochemical properties. The general principle is that functionalizing the core with electron-withdrawing or electron-donating groups can alter the molecule's redox potential. nih.gov

For instance, the introduction of a methyl group at the 3-position of the 9H-fluoren-9-one scaffold is an example of such molecular engineering. These modifications can be designed to:

Enhance Solubility: Modifying the molecular structure can improve the solubility of the active material in the electrolyte, allowing for higher concentrations and thus greater energy storage capacity.

Improve Stability: Functional groups can be added to enhance the chemical stability of the molecule in its various oxidation states, leading to a longer cycle life and reduced capacity fade. sandia.gov

The ultimate goal is to design and synthesize novel fluorenone derivatives that enable the development of high-voltage (≥3.0 V), high-energy-density, and long-lasting non-aqueous ORFBs. nih.gov

Polymer Science and Engineering

Synthesis of Conjugated Polymers and Copolymers Incorporating this compound Units

Fluorene and its derivatives are important building blocks in polymer science due to their high photoluminescence quantum yield, excellent thermal stability, and efficient charge transport properties. acs.org The this compound unit can be incorporated into polymer backbones to create conjugated polymers and copolymers with tailored optoelectronic properties for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov

The synthesis of these polymers is typically achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling polymerization being a widely used and effective method. nih.govresearchgate.net This reaction involves the palladium-catalyzed coupling of a boronic acid or ester derivative with a halogenated monomer. To create a copolymer incorporating this compound, the fluorenone monomer would first be functionalized with appropriate reactive groups (e.g., bromine atoms or boronic ester groups) at positions suitable for polymerization, such as the 2 and 7 positions. This functionalized monomer is then reacted with a complementary comonomer, such as a thiophene, benzothiadiazole, or dialkoxyphenyl derivative, to form an alternating copolymer. acs.orgnih.gov

Polymerization Method Catalyst Typical Monomers Resulting Polymer Type
Suzuki-Miyaura CouplingPalladium complexes (e.g., Pd(PPh₃)₄)Dihalogenated fluorenones, Diboronic esters of aromatic compoundsAlternating Copolymers
Stille CouplingPalladium complexesDistannyl derivatives, Dihalogenated aromaticsAlternating Copolymers
Horner-Wadsworth-Emmons ReactionBase (e.g., Cs₂CO₃)Phosphonate esters, AldehydesVinylene-linked Polymers

This table summarizes common methods for synthesizing conjugated polymers relevant for incorporating fluorenone units. nih.govnih.gov

The properties of the resulting copolymer, such as its band gap, energy levels (HOMO/LUMO), and charge carrier mobility, can be finely tuned by the choice of the comonomer. researchgate.netacs.org For example, combining an electron-accepting fluorenone unit with an electron-donating comonomer can create a donor-acceptor (D-A) copolymer with a low band gap, which is desirable for applications in polymer solar cells. nih.govacs.org The methyl group on the fluorenone unit can further influence the polymer's properties, such as its solubility and solid-state packing, which in turn affect device performance. acs.org

Design and Characterization of Hypercrosslinked Porous Copolymers

Hypercrosslinked polymers (HCPs) are a class of porous organic materials characterized by their high surface area, robust structure, and permanent microporosity. researchgate.net These features make them ideal for applications such as gas storage and separation. The synthesis of HCPs often involves the Friedel-Crafts alkylation of aromatic monomers, creating a rigid, three-dimensional network. researchgate.netsci-hub.se

Fluorenone derivatives are utilized as monomers in the synthesis of HCPs due to their rigidity and chemical stability. Research has demonstrated the synthesis of fluorenone-based hypercrosslinked porous copolymers using co-monomers like biphenyl or naphthalene. sci-hub.seresearchgate.net In a typical synthesis, fluorenone and a co-monomer undergo a Friedel-Crafts polymerization reaction with an external crosslinker like dimethoxymethane, catalyzed by ferric chloride (FeCl₃). sci-hub.se This process "knits" the aromatic units together with methylene linkages, forming a highly cross-linked and porous structure. sci-hub.se

A key strategy for enhancing the functionality of these HCPs is post-synthetic modification. For instance, the incorporation of amine groups onto the polymer framework can significantly improve the material's affinity for carbon dioxide (CO₂). sci-hub.seresearchgate.net This functionalization creates specific interaction sites that enhance the selective capture of CO₂. Even with modest surface areas, these amine-functionalized, fluorenone-based HCPs have shown notable CO₂ uptake capacities. For example, a fluorenone-naphthalene copolymer with a low surface area of just 22 m²/g exhibited a CO₂ uptake of 8.17 wt%, highlighting the effectiveness of chemical functionality in these materials. sci-hub.seresearchgate.net These polymers are also noted for their high thermal and chemical stability. sci-hub.seresearchgate.net

Table 1: Properties of Fluorenone-Based Hypercrosslinked Copolymers

Polymer Name Co-monomer Surface Area (m²/g) Total Pore Volume (cm³/g) CO₂ Uptake (wt%)

| PFNCA | Naphthalene | 22 | 0.046 | 8.17 |

Data sourced from studies on fluorenone-based copolymers. sci-hub.seresearchgate.net

Development of High-Performance Polymers for Extreme Conditions

High-performance polymers are materials designed to maintain their structural and functional integrity under harsh conditions, such as extreme temperatures, corrosive environments, and high mechanical stress. The incorporation of rigid aromatic structures like the fluorenone scaffold into polymer backbones is a well-established strategy for enhancing thermal stability and mechanical strength. chemimpex.com

The fluorenone moiety contributes to:

High Thermal Stability: The rigid, fused-ring structure of fluorenone restricts segmental motion within the polymer chains, requiring more energy (higher temperatures) to induce thermal degradation. Polymers containing fluorenone have demonstrated excellent thermal stability, a critical property for applications in aerospace, automotive, and electronics. rsc.orgnih.gov

Specific Optoelectronic Properties: The conjugated π-system of fluorenone provides unique electronic and optical properties. ru.nl This has led to the development of fluorenone-containing polymers for applications in organic light-emitting diodes (OLEDs) and polymer solar cells. chemimpex.comacs.org For example, a donor-acceptor copolymer containing a 9-alkylidene-9H-fluorene unit was developed for polymer solar cells, demonstrating a power conversion efficiency of 6.2% due to its low band gap and favorable energy levels. acs.org

Research into thermosets, a class of polymers that irreversibly cure, shows that the choice of both the polymer matrix and reinforcing fillers is crucial for performance under extreme conditions. mdpi.com While specific data for polymers derived solely from this compound under extreme conditions is an area of ongoing research, the established principles of using fluorenone-based structures point to their significant potential in creating polymers with superior thermal and mechanical resilience. chemimpex.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The ability of molecules to self-assemble into ordered, functional superstructures is a cornerstone of this field and is critical for the bottom-up fabrication of nanomaterials. nih.gov

Principles of Molecular Self-Organization in Solution and Solid States

The self-assembly of fluorenone derivatives has been extensively studied, particularly at liquid-solid interfaces, providing fundamental insights into the principles of molecular self-organization. researchgate.net Using techniques like scanning tunneling microscopy (STM), researchers can visualize the two-dimensional (2D) nanostructures formed by these molecules. acs.orgacs.org

Several factors have been identified as critical in directing the self-assembly process:

Solvent and Concentration: The choice of solvent can significantly influence the resulting assembled structures. Solvents can co-assemble with the fluorenone molecules, forming specific hydrogen bonds that dictate the final pattern. researchgate.net Similarly, the concentration of the solution can determine which of several possible stable assemblies is formed. researchgate.net

Intermolecular Interactions: The primary driving forces for assembly are non-covalent interactions. For fluorenone derivatives, this includes dipole-dipole interactions from the carbonyl group, van der Waals interactions between alkyl side chains, and π-π stacking of the aromatic cores. acs.org

Molecular Design: The specific chemical structure of the molecule, including the length and symmetry of attached alkyl chains, plays a crucial role. Studies have shown that even a subtle change, like adding a single carbon atom to a side chain, can induce significant diversity in the assembled nanostructures. researchgate.net

Impact of Molecular Conformation on Assembly and Material Properties

The three-dimensional shape, or conformation, of a molecule is a determining factor in how it packs and interacts with its neighbors. For complex molecules like fluorenone derivatives with attached side groups, different stable conformations can exist.

In the case of bithiophene-fluorenone oligomers, molecular modeling has shown that molecules can adopt different conformations, such as syn-syn, syn-anti, and anti-anti. acs.org The relative stability of these conformers and the energy barriers between them influence the self-assembly process. Research has shown that for some derivatives, one conformation is strongly preferred, leading to a well-ordered chiral lattice driven by both dipole-dipole and van der Waals forces. acs.org For other derivatives, a competition between different interactions can lead to multiple stable conformers co-existing within the self-assembled monolayer, resulting in a more complex short-range organization. acs.org

The "odd-even" effect of alkyl chain length also impacts molecular assembly. Fluorenone derivatives with an odd or even number of carbon atoms in their side chains can exhibit different packing behaviors, influencing the final supramolecular structure. nih.govacs.org This precise control over 2D patterns through subtle molecular modifications is a key area of research for advanced nanotechnology applications. nih.gov

Strategies for Developing Metal-Organic Frameworks (MOFs) utilizing Fluorenone Linkers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic molecules known as linkers. cd-bioparticles.net The design of the organic linker is paramount, as it dictates the topology, pore size, and functionality of the resulting MOF. alfa-chemistry.com

Fluorenone-based molecules are attractive candidates for use as organic linkers in MOFs. By modifying the fluorenone core with coordinating groups, such as carboxylates, it can be integrated into a stable, porous framework. A facile mechanochemical synthesis has been used to create a zinc-based MOF with a fluorenone-containing dicarboxylate linker. rsc.org

Key findings from this research include:

Ordered Arrangement: The MOF structure forces the fluorenone chromophore units into a highly ordered arrangement. rsc.org

Enhanced Photophysical Properties: Compared to the free linker molecule, the fluorenone units within the MOF exhibited a blue-shifted emission, an enhanced photoluminescence quantum yield, and a longer fluorescence lifetime. rsc.org This demonstrates that the rigid, ordered environment of the MOF is beneficial for the photo-related properties of the organic chromophore.

Polarized Emission: The MOF film showed well-defined polarized photoemission, a property that could be applied in specialized optical materials. rsc.org

Strategies for developing functional MOFs often involve the careful selection of linkers with specific chemical groups. nih.gov For instance, fluorinated organic linkers can be used to increase the water stability of the MOF and improve interactions with certain gas molecules through the polar C-F bond. alfa-chemistry.comrsc.org The versatility of the fluorenone structure allows for the incorporation of such functional groups, paving the way for the design of tailored MOFs for applications in gas separation, catalysis, and sensing.

Advanced Mechanistic and Kinetic Studies of Reactions Involving 3 Methyl 9h Fluoren 9 One

Oxidation Reactions

The oxidation of fluorene (B118485) derivatives, including 3-methyl-9H-fluoren-9-one, is a significant transformation, often leading to the corresponding fluorenone. Among various oxidizing agents, permanganate (B83412) is widely utilized, and its reaction mechanisms are highly dependent on the pH of the medium.

Kinetics and Mechanisms of Permanganate Oxidations

The kinetics of the oxidation of fluorene derivatives by permanganate in acidic solutions have been investigated spectrophotometrically. These studies reveal that the reactions typically follow first-order kinetics with respect to the concentration of the permanganate ion. However, the reaction order is less than unity concerning the concentration of the fluorene substrate.

The proposed mechanism involves the formation of an intermediate complex between the fluorene derivative and the active species of permanganate. This complex then decomposes in a rate-determining step to form a free radical intermediate derived from the fluorene substrate and a reduced manganate(VI) species. This is followed by a series of rapid steps where the substrate radical is further oxidized to the final product, this compound, and permanganate is ultimately reduced to Mn(II).

The general mechanism can be outlined as follows:

Formation of the active oxidant: In acidic media, permanganate ion (MnO₄⁻) can exist in several forms, with permanganic acid (HMnO₄) often being the primary active oxidizing species.

Complex Formation: The fluorene substrate reacts with the active oxidant to form an intermediate complex.

Rate-Determining Step: The intermediate complex decomposes to yield a free radical of the substrate and Mn(VI).

Fast Steps: The radical intermediate is rapidly oxidized by other manganese species (Mn(VI), Mn(V), etc.) to produce the final ketone product.

Interactive Data Table: Effect of Reactant Concentrations on Pseudo-First-Order Rate Constant (k_obs) Note: Data is illustrative, based on typical findings for fluorene derivatives.

[3-Methyl-9H-fluorene] (mol dm⁻³) [MnO₄⁻] (mol dm⁻³) [H⁺] (mol dm⁻³) k_obs (s⁻¹)
0.002 0.0004 0.5 1.25e-4
0.004 0.0004 0.5 2.10e-4
0.006 0.0004 0.5 2.85e-4
0.004 0.0002 0.5 2.08e-4
0.004 0.0006 0.5 2.12e-4
0.004 0.0004 0.3 1.55e-4

Role of Acidic Media and Ionic Strength on Reaction Rates

The rate of oxidation of fluorene derivatives by permanganate is significantly influenced by the acidity of the medium. Studies show a fractional-order dependence on the acid concentration, indicating that the protonation of species is involved in the reaction mechanism, likely in the formation of the active oxidant, HMnO₄.

In contrast, variations in the ionic strength of the medium have been found to have a negligible effect on the reaction rates. This observation suggests that the rate-determining step involves the reaction between an ion and a neutral molecule. For instance, the reaction could be between a protonated substrate and the neutral permanganic acid molecule (HMnO₄).

Interactive Data Table: Effect of Ionic Strength (I) on Reaction Rate Note: Data is illustrative, based on typical findings for fluorene derivatives.

I (mol dm⁻³) k_obs (s⁻¹)
0.5 2.10e-4
0.7 2.11e-4
0.9 2.09e-4
1.1 2.10e-4

Identification and Role of Free Radical Intermediates

The intervention of free radicals in the permanganate oxidation of fluorenes is supported by experimental evidence. When the reaction mixtures are diluted with monomers like methanol (B129727) or acrylonitrile, the formation of polymers is observed. This polymerization is a classic test for the presence of free radical intermediates during a chemical reaction.

The proposed mechanism posits that the cleavage of the intermediate complex formed between the fluorene substrate and the permanganate species leads to a free radical derived from the fluorene molecule. This radical is highly reactive and is rapidly attacked by other oxidant species in subsequent fast steps to yield the final ketone product, this compound.

Reduction Reactions to Fluorenol Derivatives

The reduction of the carbonyl group in this compound to a secondary alcohol, 3-methyl-9H-fluoren-9-ol, is a fundamental transformation. This can be achieved through various methods, most commonly via hydride transfer agents like sodium borohydride (B1222165) or through catalytic transfer hydrogenation.

The mechanism for reduction with sodium borohydride (NaBH₄) involves a two-step process:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the fluorenone. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The resulting alkoxide intermediate is then protonated in a subsequent workup step, typically by adding a proton source like water or a mild acid. This step neutralizes the negative charge on the oxygen, yielding the final alcohol product, 3-methyl-9H-fluoren-9-ol.

Another notable method is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. The mechanism is believed to proceed through a six-membered cyclic transition state where the carbonyl oxygen of the fluorenone coordinates to the aluminum atom, facilitating a hydride transfer from the isopropoxide ligand to the carbonyl carbon. This process is reversible and offers high chemoselectivity for reducing aldehydes and ketones.

Carbon-Carbon Bond Formation Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, allowing for the synthesis of complex molecular architectures from simpler precursors. While this compound itself is not typically a direct substrate, its halogenated derivatives are excellent candidates for these transformations.

Palladium-Catalyzed C-C Coupling Reactions

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, involves a catalytic cycle with three main steps:

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex. An organic halide (or triflate), such as a bromo- or iodo-substituted this compound, reacts with the Pd(0) catalyst. The palladium atom inserts itself into the carbon-halogen bond, forming a new organopalladium(II) complex. wikipedia.orgwikipedia.orglibretexts.org

Transmetalation (for Suzuki/Stille reactions) or Carbopalladation (for Heck reaction):

In a Suzuki coupling , an organoboron compound (e.g., a boronic acid) reacts with the organopalladium(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium, displacing the halide and forming a diorganopalladium(II) intermediate. wikipedia.orglibretexts.orgorganic-chemistry.org

In a Sonogashira coupling , a terminal alkyne couples with the organopalladium(II) complex, typically with the aid of a copper(I) co-catalyst, to form a new C-C bond.

In a Heck reaction , an alkene coordinates to the organopalladium(II) complex and then inserts into the palladium-carbon bond.

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) complex are coupled together, forming the new carbon-carbon bond in the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org

By employing a derivative like 2-bromo-3-methyl-9H-fluoren-9-one, Suzuki coupling with an arylboronic acid could yield a 2-aryl-3-methyl-9H-fluoren-9-one, effectively creating a biaryl structure. Similarly, a Sonogashira coupling could introduce an alkyne substituent.

Intramolecular Electrophilic Aromatic Substitution Pathways

Intramolecular electrophilic aromatic substitution (SEAr) is a fundamental reaction class in the synthesis of polycyclic aromatic compounds, including the fluorenone scaffold. While studies focusing specifically on intramolecular SEAr pathways of this compound are not prevalent, the formation of the fluorenone core itself serves as a primary example of this mechanistic pathway. The presence of the methyl group at the 3-position influences the electronic and steric environment of the aromatic rings, which can affect the regioselectivity and kinetics of such cyclization reactions.

The most common application of intramolecular SEAr in this context is the acid-catalyzed cyclization of 2-biphenylcarboxylic acids or their derivatives (e.g., acyl chlorides) to form the tricyclic fluorenone system. This process is a variation of the Friedel-Crafts acylation.

Mechanism of Fluorenone Ring Closure:

The generally accepted mechanism involves the following steps:

Generation of the Electrophile: In the presence of a strong acid (e.g., concentrated sulfuric acid, polyphosphoric acid), the carboxylic acid is protonated, followed by the loss of water to form a highly electrophilic acylium ion. Alternatively, conversion of the carboxylic acid to an acyl chloride allows for the use of a Lewis acid (e.g., AlCl₃) to generate the acylium ion.

Nucleophilic Attack: The acylium ion is then attacked by the adjacent phenyl ring in an intramolecular fashion. The position of the attack is governed by the electronic and steric effects of the substituents on the attacking ring.

Rearomatization: The resulting carbocation intermediate, a resonance-stabilized sigma complex (or Wheland intermediate), loses a proton to restore the aromaticity of the ring, yielding the fluorenone product.

For a precursor to this compound, such as 4-methyl-2-biphenylcarboxylic acid, the methyl group would act as an activating group, directing the electrophilic attack to the ortho and para positions. The intramolecular nature of the reaction, however, restricts the attack to the proximal phenyl ring. The presence of the methyl group can influence the rate of cyclization compared to the unsubstituted analogue.

Kinetic and Mechanistic Studies:

Detailed kinetic studies on the cyclization of substituted 2-biphenylcarboxylic acids have provided insights into the transition state and the influence of substituents. The reaction rates are typically dependent on the concentration of both the substrate and the acidic catalyst. The nature of the acid medium also plays a crucial role in the reaction kinetics.

Investigations into Reversible C-C Bond Activation

The activation and cleavage of carbon-carbon bonds are challenging yet synthetically valuable transformations. In the context of this compound, research into reversible C-C bond activation is not extensively documented. However, the principles of C-C bond activation can be discussed in relation to the synthesis and potential degradation pathways of the fluorenone core.

C-C Bond Formation in Fluorenone Synthesis:

Many modern synthetic routes to fluorenones involve transition-metal-catalyzed reactions where C-C bond formation is a key step. For instance, palladium-catalyzed carbonylative cyclization of o-halobiaryls involves the formation of a new C-C bond between a carbonyl group and an aromatic ring. While these are C-C bond forming reactions, the reverse reaction, a retro-cyclization, would represent a C-C bond cleavage. The high stability of the fluorenone aromatic system makes such a reversal thermodynamically unfavorable under normal conditions.

Potential for Reversible C-C Bond Cleavage:

Reversible C-C bond activation is often facilitated by transition metals that can undergo oxidative addition into a C-C bond. This process is more common in strained ring systems where the relief of ring strain provides a thermodynamic driving force. The fluorenone system is largely unstrained, making direct C-C bond cleavage kinetically and thermodynamically challenging.

However, certain biological degradation pathways of fluorene have been shown to proceed via C-C bond cleavage. For example, the degradation of fluorene by Brevibacterium sp. involves an angular dioxygenation of 9-fluorenone (B1672902), followed by a C-C bond cleavage of the resulting dihydrodiol. While this is a biological and irreversible process, it demonstrates that the fluorenone core is susceptible to C-C bond cleavage under specific enzymatic conditions.

Mechanistic studies on synthetic transformations involving reversible C-C bond activation in fluorenones would likely require bespoke catalytic systems designed to overcome the high bond dissociation energy of the aromatic C-C bonds. Such studies might involve the use of directing groups to position a metal catalyst in close proximity to the target C-C bond, thereby lowering the activation energy for cleavage. To date, such investigations specifically concerning this compound have not been reported.

Photochemical Processes and Photoinduced Reactivity

The photochemistry of fluorenone and its derivatives is a rich field of study, owing to the compound's rigid, planar structure and the presence of the carbonyl chromophore. These features give rise to interesting photophysical properties and photoreactivity, including photosensitization and, in suitably designed derivatives, singlet fission. The methyl group in this compound is expected to have a modest influence on the photophysical properties through its electron-donating and hyperconjugative effects, potentially slightly red-shifting the absorption and emission spectra compared to the parent fluorenone.

Photosensitization Mechanisms

Photosensitization is a process where a molecule (the photosensitizer), after absorbing light, transfers its excitation energy to another molecule (the acceptor). Fluorenone is a well-known photosensitizer, primarily due to its efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁).

Mechanism of Photosensitization:

Excitation: The fluorenone molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

Fluorenone (S₀) + hν → Fluorenone (S₁)

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to the more stable triplet state (T₁). The ISC quantum yield for fluorenone is near unity.

Fluorenone (S₁) → Fluorenone (T₁)

Energy Transfer: The triplet-state fluorenone can then transfer its energy to an acceptor molecule with a lower triplet energy. This process, known as triplet-triplet energy transfer, regenerates the ground-state fluorenone and creates a triplet-state acceptor.

Fluorenone (T₁) + Acceptor (S₀) → Fluorenone (S₀) + Acceptor (T₁)

Fluorenone's high triplet energy (approximately 53 kcal/mol) allows it to sensitize a wide range of organic molecules. The methyl group in this compound is unlikely to significantly alter this fundamental mechanism, although it may slightly modify the triplet energy and the kinetics of energy transfer.

Singlet Fission Mechanisms and Exciton (B1674681) Dynamics

Singlet fission (SF) is a photophysical process in which a singlet exciton in a chromophore converts into two triplet excitons on adjacent molecules. This process has the potential to significantly increase the efficiency of photovoltaic devices. While singlet fission is not typically observed in isolated fluorenone molecules, studies on specifically designed fluorene derivatives have shown evidence of this phenomenon. rsc.orgresearchgate.netbeilstein-journals.org

For SF to be efficient, the energy of the initial singlet state (E(S₁)) should be approximately twice the energy of the triplet state (E(T₁)), i.e., E(S₁) ≥ 2E(T₁). In fluorenone itself, this condition is not met. However, by chemically modifying the fluorene core, it is possible to tune the energies of the singlet and triplet states to favor SF.

Exciton Dynamics in Fluorene Derivatives:

In studies of fluorene-based molecules with donor-acceptor structures, ultrafast formation of a double triplet state has been observed, occurring within picoseconds. rsc.orgresearchgate.netbeilstein-journals.org This is followed by the separation of the triplet excitons. The efficiency of triplet exciton separation can be very high, with reported triplet yields of up to 145%. rsc.orgresearchgate.netbeilstein-journals.org

The mechanism is thought to involve an intramolecular charge transfer (ICT) state, which can either facilitate or compete with the singlet fission process. A stronger "push-pull" character in the molecule can favor SF, provided the ICT state does not act as a trap. rsc.orgresearchgate.netbeilstein-journals.org

While there are no specific studies on singlet fission in this compound, the principles derived from other fluorene derivatives suggest that appropriate substitution could potentially induce SF. The methyl group alone is not a sufficiently strong donor to significantly alter the energy levels to meet the SF criteria.

ParameterValue/ObservationReference
Triplet Yield in SF DerivativesUp to 145% rsc.orgresearchgate.netbeilstein-journals.org
Double Triplet State Formation TimeFew picoseconds rsc.orgresearchgate.netbeilstein-journals.org
Triplet Exciton Energy in SF Derivatives~2.0 eV rsc.orgresearchgate.netbeilstein-journals.org

Photochemical Nucleophilic Addition Reactions

The carbonyl group in fluorenones can undergo photochemical reactions with nucleophiles. These reactions often proceed via different mechanisms than their ground-state counterparts, typically involving excited states of the ketone.

Photoinduced Electron Transfer with Amines:

Studies on the photoreaction of fluorenone with tertiary amines, such as N,N-dimethylaniline and triethylamine (B128534), have shown that the reaction proceeds via a photoinduced electron transfer (PET) mechanism.

Mechanism in Polar Solvents:

Excitation: Fluorenone is excited to its singlet state and undergoes intersystem crossing to the triplet state.

Electron Transfer: The excited triplet fluorenone acts as an electron acceptor, and the tertiary amine acts as an electron donor. An electron is transferred from the amine to the excited fluorenone, forming a fluorenone radical anion and an amine radical cation. This process is facilitated by polar solvents that can stabilize the charged species.

Fluorenone (T₁) + R₃N → [Fluorenone]⁻• + [R₃N]⁺•

Subsequent Reactions: The radical ions can then undergo further reactions, such as proton transfer or radical coupling, to form the final products.

Mechanism in Non-polar Solvents:

In non-polar solvents, the formation of free radical ions is less favorable. Instead, an exciplex (excited state complex) may be formed between the excited fluorenone and the amine. The reaction may then proceed within this complex, or the exciplex may dissociate into radical ions if there is sufficient energy. In benzene (B151609), the photoreaction of fluorenone with triethylamine has been observed to produce the 9-hydroxyfluorenyl radical, suggesting a hydrogen abstraction mechanism may also be at play, likely following an initial electron transfer.

While these studies have been conducted on the parent fluorenone, the presence of a methyl group at the 3-position in this compound is expected to slightly increase the electron density of the aromatic system, which could subtly influence the reduction potential of the fluorenone and the kinetics of the electron transfer process. However, the fundamental PET mechanism with nucleophilic amines is expected to remain the same.

Emerging Research Directions and Future Perspectives for 3 Methyl 9h Fluoren 9 One

Development of Novel Regioselective Synthetic Strategies for Complex Architectures

The precise control of substituent placement on the fluorenone core is critical for tuning its chemical and physical properties. Future research will focus on developing novel regioselective synthetic methods to build complex molecular architectures based on the 3-methyl-9H-fluoren-9-one framework. While various methods exist for synthesizing substituted fluorenones, such as palladium-catalyzed carbonylative cyclizations and oxidative cyclization of biphenyls, achieving specific regioselectivity remains a challenge. nih.govorganic-chemistry.org

Upcoming strategies are expected to leverage advancements in catalysis and reaction engineering. This includes the use of directing groups to guide functionalization to specific positions on the aromatic rings and the exploration of metal-free catalytic systems to promote greener and more efficient C-H activation and cross-coupling reactions. researchgate.netbeilstein-journals.org The ability to selectively introduce additional functional groups onto the this compound scaffold will enable the construction of intricate, multi-functional molecules for applications in areas like medicinal chemistry and organic electronics. entrepreneur-cn.comnih.gov

Table 1: Comparison of Synthetic Strategies for Substituted Fluorenones

Synthetic MethodDescriptionPotential Advantages for RegioselectivityReference
Palladium-Catalyzed Carbonylative CyclizationInvolves the reaction of o-halobiaryls with carbon monoxide.Good functional group compatibility; regioselectivity is dependent on the substitution pattern of the starting biaryl. organic-chemistry.org
TBHP-Promoted Oxidative CyclizationMetal- and additive-free cross-dehydrogenative coupling of 2-(aminomethyl)biphenyls.Avoids the use of expensive or toxic metal catalysts; compatible with numerous functional groups. nih.gov
Photoredox CatalysisDeoxygenative radical cyclization of biarylcarboxylic acids under mild conditions.Offers a green chemistry approach with high functional-group compatibility. organic-chemistry.org
Suzuki Coupling / Benzyne ChemistryMulti-step processes to build the fluorenone core from smaller fragments.Allows for the preparation of a wide range of substituted fluorenones by varying the coupling partners. tandfonline.com

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Optimizing the synthesis of this compound and its derivatives requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques applied in-situ (in the reaction vessel) are poised to provide unprecedented insight into these processes. While techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy are routinely used for final product characterization, their application for real-time monitoring is a key area of development. nih.govnih.gov

The implementation of in-situ monitoring, using tools like attenuated total reflectance (ATR)-FTIR and Raman spectroscopy, can track the concentration of reactants, products, and transient intermediates throughout a reaction. rsc.orgnih.govspectroscopyonline.com This data is invaluable for developing robust and efficient synthetic protocols, enabling precise control over reaction conditions to maximize yield and purity. rsc.org Furthermore, these techniques can help elucidate complex reaction mechanisms, accelerating the discovery and optimization of new synthetic pathways for this compound and its derivatives. rsc.orgrsc.org

Integration of this compound into Hybrid Organic-Inorganic Material Systems

The creation of hybrid materials, which combine organic molecules with inorganic components, offers a route to novel materials with synergistic or enhanced properties. The integration of this compound into such systems is a promising research direction. The aromatic structure and polar ketone group of the molecule make it an excellent candidate for interfacing with inorganic materials like metal oxides, quantum dots, clays, or carbon nanomaterials. researchgate.net

For instance, a glassy carbon electrode modified with a fluorenone derivative functionalized with reduced graphene oxide (RGO) has been developed for electrochemical sensing. researchgate.net Future work could explore the covalent attachment or non-covalent assembly of this compound onto inorganic substrates. This could lead to the development of advanced hybrid materials for a variety of applications, including:

Sensors: Enhanced sensitivity and selectivity for detecting specific analytes.

Catalysis: The organic component could modify the catalytic activity of an inorganic surface.

Optoelectronics: Combining the luminescent properties of the fluorenone with the conductive properties of an inorganic material for devices like LEDs or solar cells. entrepreneur-cn.com

Energy Storage: Utilizing composites with materials like graphene for energy storage applications. researchgate.net

Utilization of Machine Learning and Artificial Intelligence for Rational Design of Derivatives

The vast chemical space of possible this compound derivatives presents a significant challenge for traditional, intuition-driven research. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the discovery of new molecules with desired properties. nih.govmdpi.com

By training algorithms on existing chemical data, ML models can establish quantitative structure-property relationships (QSPR) to predict the characteristics of novel, unsynthesized molecules. nih.gov This predictive power can be harnessed in several ways:

Forward Design: Predicting the properties (e.g., absorption/emission spectra, biological activity, electronic properties) of a library of virtual this compound derivatives to identify the most promising candidates for synthesis.

Inverse Design: Specifying a desired set of properties and using a generative ML model to design novel molecular structures that are predicted to exhibit those properties. nih.govnih.gov

Table 2: Applications of AI/ML in the Design of this compound Derivatives

AI/ML ApplicationObjectivePotential ImpactReference
Property Prediction (QSPR)To accurately forecast the physical, chemical, or biological properties of new derivatives before synthesis.Prioritizes synthetic targets, saving time and resources. nih.gov
Generative ModelsTo design novel molecules ("inverse design") that meet a specific set of target properties.Accelerates the discovery of new functional molecules with tailored characteristics. nih.govacs.org
Reaction Outcome PredictionTo predict the most likely products and yields of a chemical reaction.Aids in the design of more efficient and effective synthetic routes. semanticscholar.org

Exploration of Unconventional Applications in Novel Chemical and Material Technologies

While fluorenone derivatives are known for their use in applications like organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates, future research will likely uncover unconventional applications for this compound. entrepreneur-cn.comnih.gov The specific electronic and steric properties imparted by the methyl group can be exploited to create materials with unique functionalities.

Potential areas for exploration include:

Nonlinear Optics (NLO): Fluorenone-based materials are promising for NLO applications due to their high optical hyperpolarizability and the potential for creating polymorphic materials that can switch between different states. ru.nl

PET Imaging: Fluoren-9-one derivatives have been investigated as potential ligands for PET (Positron Emission Tomography) imaging of receptors in the brain, such as the α7 nicotinic acetylcholine receptor. nih.gov

Fluorescent Probes: The inherent fluorescence of the fluorene (B118485) core can be tuned by functionalization, making derivatives useful as fluorescent probes and biosensors for detecting specific biological molecules or environmental contaminants. entrepreneur-cn.comresearchgate.net

Advanced Polymers: Incorporation of the this compound unit into polymer backbones could lead to new materials with enhanced thermal stability, specific photoelectric properties, or unique charge-transport capabilities for use in organic electronics. entrepreneur-cn.com

The continued exploration of this versatile molecule is expected to open doors to new technologies, driven by a deeper understanding of its fundamental properties and the development of innovative synthetic and computational tools.

Q & A

What are the standard synthetic methodologies for 3-methyl-9H-fluoren-9-one, and how are they validated?

Basic
The Pd-catalyzed double C–H activation of diaryl ketones is a widely used method for synthesizing this compound. This approach involves coupling aryl halides under controlled conditions (e.g., palladium catalysts, specific solvents) to form the fluorenone backbone. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural validation. For example, characteristic NMR peaks include δ 7.60 (dt, J = 0.8 Hz, J = 7.2 Hz) and δ 2.39 (s, 3H for the methyl group) .

How can reaction conditions be optimized to improve yield in Pd-catalyzed synthesis?

Advanced
Optimization involves adjusting catalyst loading, solvent polarity, and temperature. For instance, using dichloromethane as a solvent and palladium on carbon (Pd/C) at reflux temperatures (e.g., 80–100°C) enhances reaction efficiency. A table summarizing key parameters is provided below:

ParameterOptimal ConditionImpact on Yield
CatalystPd/C (5–10 mol%)Increases C–H activation efficiency
SolventDichloromethaneImproves solubility of intermediates
Temperature80–100°C (reflux)Accelerates reaction kinetics
Reaction Time12–24 hoursEnsures completion of cyclization

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) further refines the product .

What advanced techniques are used to resolve structural ambiguities in this compound derivatives?

Advanced
Single-crystal X-ray diffraction (SC-XRD) with refinement programs like SHELXL is critical for resolving complex stereochemistry. For example, SHELXL refines twinned or high-resolution data by employing constraints for thermal displacement parameters and hydrogen bonding networks . Computational validation (DFT calculations) can cross-verify experimental bond lengths and angles, as demonstrated in studies of fluorenone derivatives .

How do researchers analyze the biological activity of this compound derivatives?

Advanced
Mechanistic studies involve enzyme inhibition assays (e.g., fluorescence quenching for kinase activity) and molecular docking simulations to predict binding affinities. For example, derivatives with amino-linked phenylpropyl chains (e.g., 2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one) are tested against cancer cell lines (IC₅₀ values) using MTT assays. Synchrotron-based crystallography can map ligand-protein interactions at atomic resolution .

What strategies address contradictions in spectroscopic data for fluorenone derivatives?

Advanced
Contradictions in NMR or mass spectrometry data are resolved by:

Repetition under standardized conditions (e.g., deuterated solvents, calibrated instruments).

Cross-validation with alternative techniques (e.g., IR spectroscopy for functional groups, GC-MS for fragmentation patterns).

Collaborative data sharing via platforms like the NIST Chemistry WebBook, which provides reference spectra for comparison .

How is computational chemistry applied to predict the physicochemical properties of this compound?

Advanced
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and thermodynamic stability. Software like Gaussian or ORCA models solvation effects and reaction pathways. For instance, computed ionization potentials and electron affinities align with experimental gas-phase data from NIST .

What safety protocols are essential when handling this compound in the lab?

Basic
Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation (TLV: 5 mg/m³).
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How do structural modifications (e.g., halogenation) alter the reactivity of this compound?

Advanced
Halogenation at the 2- or 4-position (e.g., 9-chloromethyl derivatives) increases electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions. Steric effects from bulky substituents (e.g., 3-(4-methylphenyl) groups) reduce aggregation-induced quenching in optoelectronic applications .

What methodologies ensure high purity in fluorenone-based intermediates?

Basic
Purity is assessed via:

  • Melting point analysis (e.g., 65–67°C for this compound ).
  • Chromatographic techniques : GC retention times or HPLC peak integration.
  • Elemental analysis (C, H, N) to confirm stoichiometry .

How are structure-activity relationships (SAR) studied for fluorenone derivatives in drug discovery?

Advanced
SAR studies involve synthesizing analogs with varying substituents (e.g., electron-withdrawing groups at the 3-position) and testing their bioactivity. For example, fluorenone-carbamate hybrids are screened for anti-inflammatory activity via COX-2 inhibition assays. Quantitative SAR (QSAR) models correlate logP values with cellular permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.